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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)butan-2-one

CAS No.: 16635-03-3

Cat. No.: B3379580

Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular

frameworks consistently reappear in successful drug candidates and complex molecular

architectures. The piperidine ring is one such "privileged structure," prized for its ability to

confer favorable pharmacokinetic properties, including enhanced membrane permeability,

metabolic stability, and receptor binding affinity.[1][2] 4-(Piperidin-1-yl)butan-2-one (CAS No:

16635-03-3) is a quintessential embodiment of this principle, merging the versatile piperidine

scaffold with a reactive ketone functional group. This combination renders it a highly valuable

and versatile synthetic intermediate.[1]

This technical guide provides an in-depth analysis of 4-(Piperidin-1-yl)butan-2-one for

researchers, scientists, and drug development professionals. We will move beyond a simple

recitation of facts to explore the causality behind its chemical behavior, the logic of its synthetic

pathways, and its strategic application in the synthesis of biologically active molecules.

Molecular Structure and Chemical Identity
The structure of 4-(Piperidin-1-yl)butan-2-one consists of a saturated six-membered

piperidine heterocycle linked through its nitrogen atom to the fourth carbon of a butan-2-one
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chain.[1][3] This seemingly simple arrangement is key to its utility, providing a tertiary amine, a

ketone carbonyl group, and a flexible aliphatic spacer.

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C",

pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.7!", fontcolor="#202124"]; C3

[label="C", pos="-2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.7!",

fontcolor="#202124"]; C5 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C6 [label="C",

pos="2.4,0!", fontcolor="#202124", xlabel="CH₂"]; C7 [label="C", pos="3.6,-0.7!",

fontcolor="#202124", xlabel=" "]; C8 [label="C", pos="4.8,0!", fontcolor="#202124",

xlabel="CH₃"]; O1 [label="O", pos="3.6,-1.9!", fontcolor="#EA4335"];

// Invisible nodes for piperidine ring labels pC1 [label="CH₂", pos="-1.2,-1.2!",

fontcolor="#5F6368"]; pC2 [label="CH₂", pos="-1.2,1.2!", fontcolor="#5F6368"]; pC3

[label="CH₂", pos="-2.9,0!", fontcolor="#5F6368"]; pC4 [label="CH₂", pos="1.2,-1.2!",

fontcolor="#5F6368"]; pC5 [label="CH₂", pos="1.2,1.2!", fontcolor="#5F6368"];

// Edges edge [color="#4285F4"]; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C6;

C6 -- C7; C7 -- C8; C7 -- O1 [style=double]; } Caption: 2D Structure of 4-(Piperidin-1-yl)butan-
2-one

Physicochemical and Spectroscopic Data Summary
The fundamental properties of this compound are summarized below. This data is critical for

designing reaction conditions, purification strategies, and analytical methods.
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Property Value Source(s)

CAS Number 16635-03-3 [1][4][5][6]

Molecular Formula C₉H₁₇NO [1][4][5][6]

Molecular Weight 155.24 g/mol [1][4][5]

IUPAC Name 4-(piperidin-1-yl)butan-2-one [1][4]

Appearance Liquid

Boiling Point 236.4°C at 760 mmHg [7]

Density 0.939 g/cm³ [7]

Flash Point 78.9°C [7]

InChI Key
MSKZPGQVBNOLON-

UHFFFAOYSA-N
[4][6]

Synthesis and Reactivity: A Tale of Two Functional
Groups
The synthetic utility of 4-(piperidin-1-yl)butan-2-one stems from the distinct reactivity of its two

primary functional groups: the nucleophilic tertiary amine and the electrophilic ketone.

Established Synthetic Routes
The most direct and commonly employed synthesis is a classic Sₙ2 (nucleophilic substitution)

reaction.[1] This method is favored for its reliability and use of readily available starting

materials.

Nucleophilic Substitution: The nitrogen atom of piperidine acts as a nucleophile, attacking the

electrophilic carbon of a 4-halobutan-2-one (typically 4-chlorobutan-2-one). The reaction is

driven to completion by the inclusion of a base to neutralize the hydrogen halide byproduct.

[1]

Michael Addition: An alternative route involves the conjugate (or Michael) addition of

piperidine to methyl vinyl ketone.[8] This reaction exemplifies the nucleophilicity of the
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piperidine nitrogen towards an α,β-unsaturated carbonyl system.

Click to download full resolution via product page

Chemical Reactivity
The compound's structure allows for a diverse range of subsequent chemical modifications:

Ketone Reactions: The carbonyl group can undergo reduction to a secondary alcohol using

agents like sodium borohydride (NaBH₄), or oxidation to a carboxylic acid.[1][9] It can also

serve as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) to extend

the carbon chain.

Amine Reactions: While the tertiary amine is less reactive than a primary or secondary

amine, it retains basic properties and can be protonated to form quaternary ammonium salts.

Spectroscopic Characterization: Verifying the
Structure
Unambiguous structural confirmation is paramount in synthesis. A combination of NMR, IR, and

Mass Spectrometry provides a complete picture of the molecule.[1][10][11]

¹³C NMR Spectroscopy: The carbon spectrum is highly informative. Key expected signals

include the carbonyl carbon (C=O) significantly downfield (around 208-210 ppm), the

carbons adjacent to the nitrogen (α-carbons) in the piperidine ring (around 54-58 ppm), and

the methyl carbon of the ketone (around 29-31 ppm).[1]

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals.

Protons on the carbons alpha to the carbonyl group (position 3) would appear as a triplet,

while those alpha to the nitrogen (position 4) would also be a triplet. The piperidine ring

would exhibit complex multiplets. A sharp singlet integrating to three protons would

correspond to the terminal methyl group.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp

absorption band characteristic of a ketone C=O stretch, typically found around 1715-1720
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cm⁻¹.[12] The absence of N-H stretching bands (above 3200 cm⁻¹) confirms the tertiary

nature of the amine.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z of 155,

corresponding to the molecular weight.[3][4] Fragmentation patterns would likely involve

cleavage alpha to the nitrogen and the carbonyl group, providing further structural evidence.

Applications in Drug Development and Research
4-(Piperidin-1-yl)butan-2-one is not typically an active pharmaceutical ingredient (API) itself

but rather a crucial building block.[1] Its value lies in providing a pre-formed piperidine moiety

that can be elaborated into more complex, biologically active molecules.[9]

The piperidine ring it provides is a core component in numerous pharmaceuticals targeting a

wide range of conditions, including cancer, Alzheimer's disease, and pain management.[1]

Notably, this specific intermediate has been utilized in the synthesis of drugs such as:

Loperamide: An opioid-receptor agonist used to treat diarrhea.

Darifenacin: A muscarinic receptor antagonist for treating overactive bladder.

Fenpiverine: An anticholinergic and antispasmodic agent.[1]

Experimental Protocol: Synthesis via Nucleophilic
Substitution
This protocol details a representative synthesis of 4-(Piperidin-1-yl)butan-2-one.

Objective: To synthesize 4-(Piperidin-1-yl)butan-2-one from piperidine and 4-chlorobutan-2-

one.

Materials & Equipment:

Piperidine

4-chlorobutan-2-one

Anhydrous potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Standard glassware for work-up (separatory funnel, beakers)

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add anhydrous potassium carbonate (1.2 equivalents). This base is crucial for

scavenging the HCl byproduct, preventing protonation of the piperidine nucleophile and

driving the reaction forward.[1]

Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine

(1.0 equivalent). Stir the suspension.

Initiation: Slowly add 4-chlorobutan-2-one (1.05 equivalents) to the stirring suspension at

room temperature. An initial exotherm may be observed. The slight excess of the alkyl halide

ensures complete consumption of the more valuable starting amine.

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6

hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting materials are consumed.

Work-up:

Cool the reaction mixture to room temperature.

Filter the suspension to remove the inorganic salts (KCl and excess K₂CO₃).

Wash the filter cake with a small amount of acetonitrile.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

remove the solvent.

Purification: The resulting crude oil is purified by vacuum distillation to yield 4-(Piperidin-1-
yl)butan-2-one as a clear liquid. The reduced pressure is necessary to prevent thermal

decomposition at its atmospheric boiling point.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS,

comparing the obtained spectra with established data.

Safety and Handling
4-(Piperidin-1-yl)butan-2-one is classified as a hazardous substance and must be handled

with appropriate precautions.[4]

GHS Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315),

causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

[14][15]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from

strong oxidizing agents and acids.[14][15]

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous

chemical waste in accordance with local regulations. Do not allow the product to enter

drains.[15]

Conclusion
4-(Piperidin-1-yl)butan-2-one is a powerful and versatile intermediate in organic synthesis. Its

structure, combining the privileged piperidine scaffold with a reactive ketone handle, provides a

reliable entry point for the synthesis of a wide array of complex and pharmacologically relevant

molecules. A thorough understanding of its properties, synthetic routes, and reactivity is

essential for any scientist seeking to leverage its potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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